molecular formula C9H17IOSi B2356915 tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane CAS No. 159009-86-6

tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane

Cat. No.: B2356915
CAS No.: 159009-86-6
M. Wt: 296.223
InChI Key: BIXHKILJWKFKOX-UHFFFAOYSA-N
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Description

tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane is an organic compound that features an iodine atom, a tert-butyldimethylsiloxy group, and a propyne backbone. This compound is primarily used in organic synthesis due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane can be synthesized through the reaction of 3-(tert-butyldimethylsiloxy)-1-propyne with iodine in the presence of a base. The reaction typically involves the use of solvents such as chloroform or ethyl acetate and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include azides, nitriles, and other substituted derivatives.

    Oxidation Reactions: Products include carboxylic acids and ketones.

    Reduction Reactions: Products include alkanes and alkenes.

Scientific Research Applications

tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane is widely used in scientific research due to its versatility in organic synthesis. Its applications include:

Mechanism of Action

The mechanism of action of tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane involves its reactivity with various reagents. The iodine atom and the tert-butyldimethylsiloxy group play crucial roles in its reactivity, allowing it to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction and the reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl-(3-Iodoprop-2-ynoxy)dimethylsilane is unique due to its combination of an iodine atom, a tert-butyldimethylsiloxy group, and a propyne backbone. This combination provides it with distinct reactivity and makes it a valuable compound in organic synthesis .

Properties

IUPAC Name

tert-butyl-(3-iodoprop-2-ynoxy)-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17IOSi/c1-9(2,3)12(4,5)11-8-6-7-10/h8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIXHKILJWKFKOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC#CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17IOSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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